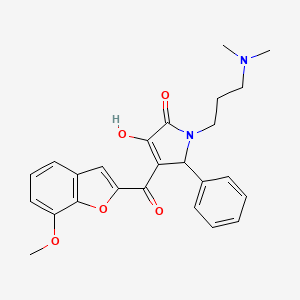

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with distinct functional groups:

- Position 1: A 3-(dimethylamino)propyl chain, enhancing solubility via its tertiary amine moiety.

- Position 3: A hydroxyl group, enabling hydrogen bonding.

- Position 4: A 7-methoxybenzofuran-2-carbonyl group, contributing aromaticity and steric bulk.

- Position 5: A phenyl ring, influencing hydrophobic interactions.

This scaffold is part of a broader class of bioactive pyrrolidinones, where structural modifications significantly alter physicochemical and pharmacological properties .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-21(16-9-5-4-6-10-16)20(23(29)25(27)30)22(28)19-15-17-11-7-12-18(31-3)24(17)32-19/h4-7,9-12,15,21,29H,8,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGVZAGWGQJRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one, commonly referred to as EVT-3026432, is a complex organic compound belonging to the pyrrolone class. Its unique structural features, including a dimethylamino group, hydroxy group, and a methoxybenzofuran moiety, suggest significant potential for biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C26H28N2O5

- Molecular Weight : 448.519 g/mol

- CAS Number : 623536-32-3

The compound's structure is characterized by a five-membered nitrogen-containing ring (pyrrolone) and various functional groups that enhance its reactivity and biological properties.

Research indicates that EVT-3026432 may exert its biological effects primarily through interactions with serotonin receptors, particularly the D3 receptor. These interactions can modulate neurotransmitter systems involved in mood regulation, making it a candidate for therapeutic applications in mood disorders and other neurological conditions .

1. Serotonin Receptor Interaction

Studies have shown that EVT-3026432 selectively interacts with serotonin receptors, which are crucial in regulating mood and anxiety. The binding affinity and selectivity towards D3 receptors over D2 receptors have been documented, indicating potential for use in treatments targeting these pathways .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary studies suggest that EVT-3026432 exhibits significant antioxidant activity .

3. Neuroprotective Effects

In vitro studies have indicated that EVT-3026432 may offer neuroprotective benefits by reducing cell death in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease .

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Synthesis and Characterization

The synthesis of EVT-3026432 involves multiple steps that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for structural confirmation.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a subject of interest in research.

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly increased markers of apoptosis in breast cancer cells when administered at specific concentrations. The results suggested potential pathways for therapeutic development against cancer.

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Study : A study focused on the antimicrobial efficacy of this compound revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests its potential application in developing new antibiotics to combat resistant bacterial strains.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in various biochemical pathways, which can be crucial for drug development.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Microbiology Research Journal |

| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Pharmacology |

Synthesis and Retrosynthesis

The synthesis of this compound can be achieved through various organic reactions involving functional group modifications. Retrosynthetic analysis indicates feasible synthetic routes that can be optimized for yield and purity.

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents: The 3-(dimethylamino)propyl group (target compound) improves water solubility compared to hydroxypropyl (e.g., ) or pyridinylmethyl groups (e.g., ). Hydrophilic substituents like hydroxypropyl may reduce bioavailability due to increased polarity .

Substitutions like 4-methylbenzoyl () or dihydrobenzofuran () reduce steric bulk but may compromise target affinity.

Position 5 Aryl Groups :

- Phenyl (target compound) vs. fluorophenyl () or trifluoromethylphenyl (): Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but may reduce solubility .

- Heteroaryl substitutions (e.g., 4-pyridinyl in ) introduce polarity, affecting membrane permeability .

Physicochemical Properties

- Melting Points : Higher melting points correlate with crystalline stability. For example, the 4-isopropylphenyl analog (, mp 221–223°C) exhibits greater crystallinity than the trifluoromethylphenyl derivative (, mp 205–207°C).

- Synthetic Yields : Lower yields (9–17% in ) suggest challenges in introducing bulky substituents (e.g., trifluoromethyl, isopropyl) during cyclization steps.

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound is unavailable, SAR trends from analogs suggest:

- Hydrophobic Aryl Groups (e.g., phenyl, fluorophenyl) enhance lipophilicity, favoring membrane penetration .

- Methoxy and Ethoxy Groups (e.g., 7-methoxybenzofuran in target compound) may improve metabolic stability by resisting oxidative degradation .

- Dimethylamino Propyl Chain: Likely enhances solubility and cationic character, beneficial for ionic interactions with biological targets .

Q & A

Q. Optimization Parameters :

- Temperature : Lower temperatures (0–25°C) prevent side reactions during acylation.

- Catalysts : Triethylamine enhances coupling efficiency in acylation steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: What spectroscopic and computational methods are critical for structural characterization?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected m/z ~505.2) .

- Computational Chemistry :

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer: Contradictions often arise from dynamic proton exchange or tautomerism in the hydroxy-pyrrolone moiety. Methodological solutions include:

- Variable-Temperature NMR : Suppresses exchange broadening (e.g., at –40°C) to resolve hydroxyl proton splitting .

- Deuterium Exchange Experiments : Identifies labile protons by comparing ¹H NMR spectra before/after D₂O addition .

- Cross-Validation : Pair X-ray crystallography (if crystals are obtainable) with computational IR/Raman spectra to confirm hydrogen-bonding networks .

Advanced: What experimental designs are recommended for analyzing biological activity?

Answer: Focus on target-specific assays and mechanistic studies:

- Enzyme Inhibition Assays :

- Kinetic Studies : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding to cytochrome P450 isoforms, given the compound’s benzofuran moiety .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate to assess potency .

- Cellular Uptake Studies :

- Molecular Docking :

- AutoDock Vina : Dock the compound into ATP-binding pockets (e.g., kinases) using the benzofuran group as a hydrophobic anchor .

Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?

Answer:

- In Vitro ADME :

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer intravenously/orally to Sprague-Dawley rats (n=6/group) and collect plasma samples at 0–48h for bioavailability calculations .

- Tissue Distribution : Use whole-body autoradiography to track radiolabeled compound accumulation in organs .

Advanced: What strategies mitigate synthetic challenges like low yield or by-product formation?

Answer:

- By-Product Minimization :

- Protecting Groups : Temporarily block the 3-hydroxy group with tert-butyldimethylsilyl (TBS) chloride during acylation to prevent undesired side reactions .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer during exothermic steps (e.g., amination) .

- Yield Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.